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Compound of Interest

Compound Name: Triplatin tetranitrate

Cat. No.: B1261548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early discovery and

development of BBR3464, a novel trinuclear platinum-based anticancer agent. BBR3464 was

designed to overcome the limitations of existing platinum-based drugs, such as cisplatin,

particularly in resistant tumors. This document details its chemical structure, mechanism of

action, preclinical efficacy, and early clinical trial outcomes, presenting quantitative data in

structured tables, outlining experimental protocols, and visualizing key concepts through

diagrams.

Introduction
BBR3464, also known as triplatin, emerged in the late 1990s as a promising candidate in the

field of platinum chemotherapy.[1] Its unique trinuclear structure defied many of the established

structure-activity rules for platinum compounds.[1] Unlike mononuclear platinum drugs,

BBR3464 is a cationic complex with a single labile trans leaving group on each of its two

terminal platinum atoms.[1] This distinct structure was hypothesized to result in novel DNA

binding modes and a different spectrum of antitumor activity.[2][3] The primary goal for the

development of BBR3464 was to create a platinum agent effective against cisplatin-resistant

cancers.[2][4]
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BBR3464 is a trinuclear platinum(II) complex.[1] Its structure consists of two trans-

[PtCl(NH₃)₂]⁺ units linked to a central, non-covalent, square-planar

[Pt(NH₃)₂(NH₂(CH₂)₆NH₂)₂]²⁺ moiety via the hexanediamine linkers.[5] The overall charge of

the complex is +4.
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Caption: Chemical Structure of BBR3464.

Preclinical Development
The preclinical evaluation of BBR3464 demonstrated its high potency and ability to overcome

cisplatin resistance in a variety of cancer cell lines and animal models.
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BBR3464 exhibited significantly greater cytotoxicity compared to cisplatin in numerous human

cancer cell lines, including those with intrinsic and acquired resistance to cisplatin.[2][4]

Table 1: In Vitro Cytotoxicity of BBR3464 Compared to Cisplatin

Cell Line
Cancer
Type

BBR3464
IC50 (µM)

Cisplatin
IC50 (µM)

Fold
Increase in
Potency

Reference

L1210
Murine

Leukemia

Not specified,

but 30x more

cytotoxic

Not specified 30 [6]

L1210/CDDP

Cisplatin-

Resistant

Murine

Leukemia

Not specified Not specified
Overcomes

resistance
[6]

Ovarian

Carcinoma

Panel (3

lines)

Ovarian

Cancer

At least 20-

fold lower
Not specified ≥20 [2]

Melanoma

Panel (4

lines)

Melanoma
At least 20-

fold lower
Not specified ≥20 [2]

Neuroblasto

ma Cell Lines

Neuroblasto

ma

Up to 100-

fold more

potent

Not specified Up to 100 [4]

Note: Specific IC50 values were not always provided in the abstracts, but the relative potency

was highlighted.

In vivo studies using human tumor xenografts in immunodeficient mice confirmed the potent

antitumor activity of BBR3464.

Table 2: In Vivo Efficacy of BBR3464 in Human Tumor Xenografts
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Xenograft
Model

Cancer Type
BBR3464
Treatment
Schedule

Tumor Weight
Inhibition (%)

Reference

7 of 8 Human

Tumor

Xenografts

Various Not specified >80% [2]

Neuroblastoma Neuroblastoma
0.30 and 0.35

mg/kg (q4dx3)

Superior to

cisplatin
[4]

The maximum tolerated dose (MTD) for BBR3464 in neuroblastoma xenografts was found to

be 0.35 mg/kg, which was significantly lower than the 4 mg/kg MTD for cisplatin, highlighting

the higher potency of BBR3464.[4]

Mechanism of Action
The unique chemical structure of BBR3464 leads to a distinct mechanism of action compared

to cisplatin.

The primary cellular target of BBR3464 is DNA.[7] Due to its trinuclear structure and positive

charge, BBR3464 exhibits rapid and avid binding to DNA.[7] It forms a different spectrum of

DNA adducts than cisplatin, characterized by long-range intra- and interstrand cross-links.[8]

These flexible, long-range adducts are thought to be poorly recognized and repaired by the

cellular machinery that typically repairs cisplatin-induced DNA damage, thus contributing to its

efficacy in cisplatin-resistant cells.[8]

The cellular response to BBR3464-induced DNA damage differs significantly from that of

cisplatin.

Cell Cycle Arrest: BBR3464 induces a dose-dependent and persistent arrest in the G2/M

phase of the cell cycle.[4][5] This is in contrast to cisplatin, which often causes an initial

accumulation of cells in the S phase.[4]

Apoptosis and Signaling Pathways: At equitoxic doses, BBR3464 was found to be a less

potent inducer of apoptosis compared to cisplatin.[5][9] In astrocytoma cells, cisplatin

treatment led to the upregulation of p53, p21, and bax, whereas BBR3464 treatment only
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induced p21, and this occurred in a p53-independent manner.[5][9] This suggests that

BBR3464 may be effective in tumors with non-functional p53.[9]
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Caption: BBR3464 Signaling Pathway.

Early Clinical Development
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Following promising preclinical results, BBR3464 advanced to Phase I and Phase II clinical

trials.

A Phase I dose-escalating study of BBR3464 in combination with 5-fluorouracil (5-FU) involved

14 patients with advanced cancers.[10] The doses of BBR3464 were escalated from 0.6 mg/m²

to 0.75 mg/m².[10] The most common toxicities observed were nausea, neutropenia, fatigue,

and diarrhea.[10] Grade 3 or 4 neutropenia was frequent, which limited the planned

administration of 5-FU.[10] Despite the toxicities, some antitumor activity was observed, with

one partial response and three cases of stable disease.[10]

Phase II studies of BBR3464 were conducted in patients with gastric or gastro-oesophageal

adenocarcinoma.[11] An initial dosing schedule of 1.1 mg/m² every 4 weeks resulted in dose-

limiting febrile neutropenia in a majority of patients.[11] Consequently, the dose was modified to

0.9 mg/m² every 21 days.[11] Other significant toxicities included anemia, thrombocytopenia,

nausea, vomiting, diarrhea, mucositis, and fatigue.[11] The response rate in the second-line

setting was low (6%), leading to the early closure of the study.[11]

Discontinuation of Development and Future
Perspectives
The development of BBR3464 was ultimately halted due to a combination of factors observed

in the clinical trials.[8][12] While preclinical and Phase I studies showed promise, the severe

side effects, particularly neutropenia, greatly limited the deliverable dose.[8][12] This, coupled

with a lack of biostability, resulted in insufficient drug concentrations at the tumor site to elicit a

significant therapeutic response in Phase II trials.[3][8]

Despite its clinical outcome, the development of BBR3464 provided valuable insights into the

design of novel platinum-based anticancer agents. The concept of using multinuclear platinum

complexes to overcome cisplatin resistance remains an active area of research.[8][12] Future

strategies may involve the development of fourth-generation platinum complexes that target the

DNA phosphate backbone or the use of drug delivery systems to improve the therapeutic index

of BBR3464-like compounds.[8][12]
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This section provides an overview of the key experimental methodologies used in the

preclinical evaluation of BBR3464.

Objective: To determine the concentration of BBR3464 that inhibits the growth of cancer cells

by 50% (IC50).

Methods:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This

colorimetric assay measures the metabolic activity of cells. Cells are seeded in 96-well

plates, allowed to adhere, and then treated with a range of BBR3464 concentrations for a

specified period (e.g., 72 hours). MTT reagent is added, and viable cells reduce the yellow

MTT to purple formazan crystals, which are then solubilized. The absorbance is read on a

microplate reader, and IC50 values are calculated.

Clonogenic Assay: This assay assesses the long-term survival and proliferative capacity of

cells after drug treatment. A known number of cells are seeded and treated with BBR3464

for a defined period (e.g., 1 hour). The drug is then removed, and the cells are allowed to

grow for 1-2 weeks until they form colonies. The colonies are then stained and counted to

determine the surviving fraction.
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Caption: In Vitro Cytotoxicity Experimental Workflow.

Objective: To evaluate the antitumor efficacy of BBR3464 in a living organism.
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Method:

Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into

immunodeficient mice (e.g., nude or SCID mice).

Tumor Growth: Tumors are allowed to grow to a palpable size.

Treatment: Mice are randomized into control and treatment groups. The treatment group

receives BBR3464 intravenously at predetermined doses and schedules.

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal

body weight and general health are also monitored.

Endpoint: The study is terminated when tumors in the control group reach a specified size

or at a predetermined time point. Tumors are then excised and weighed.

Analysis: Tumor growth inhibition is calculated by comparing the mean tumor weight or

volume in the treated group to the control group.

Objective: To quantify the formation of BBR3464-DNA adducts.

Method:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive

technique for measuring platinum levels in DNA. Cells are treated with BBR3464, and

genomic DNA is isolated. The DNA is then digested, and the platinum content is measured

by ICP-MS. The amount of platinum is then normalized to the amount of DNA.

Objective: To determine the effect of BBR3464 on cell cycle progression.

Method:

Cell Treatment: Cells are treated with BBR3464 for a specific duration.

Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell

membrane.
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Staining: The fixed cells are treated with RNase to remove RNA and then stained with a

DNA-intercalating fluorescent dye, such as propidium iodide (PI).

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

The fluorescence intensity of PI is directly proportional to the amount of DNA.

Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is

determined based on their DNA content.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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